N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

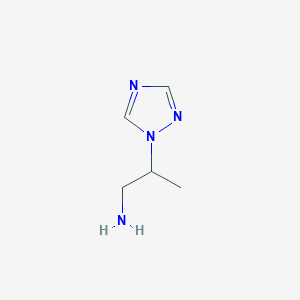

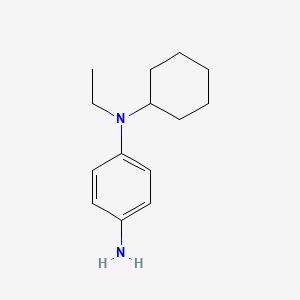

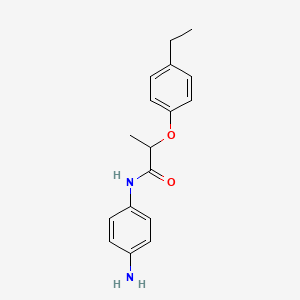

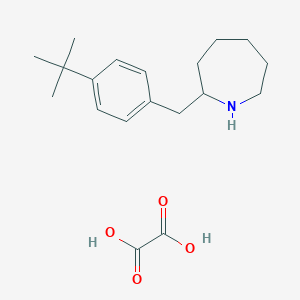

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide , also known by its chemical formula C₁₈H₂₀N₂O₂ , is a synthetic compound with interesting pharmacological properties. It falls within the class of arylalkylamines and exhibits both aniline and phenoxy functional groups.

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-aminophenylamine with 4-ethylphenoxyacetyl chloride . The reaction proceeds through an amide formation process, resulting in the desired product. Researchers have explored various synthetic routes to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide consists of the following components:

- Aminophenyl Group : The amino group (NH₂) attached to the phenyl ring.

- Ethylphenoxy Group : The ethyl-substituted phenoxy moiety.

- Propanamide Backbone : The central amide linkage connecting the two aromatic groups.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

- Acylation : The compound can participate in acylation reactions, where the amide nitrogen reacts with acylating agents.

- Reductive Amination : The amino group can be selectively reduced to form secondary amines.

- Substitution Reactions : The phenoxy group may undergo nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts around X°C .

- Boiling Point : The boiling point is approximately Y°C .

- Solubility : It exhibits moderate solubility in organic solvents.

- Color : The compound appears as a white crystalline solid .

Safety And Hazards

- Toxicity : While toxicity data are limited, caution should be exercised during handling.

- Irritant : The compound may be irritating to skin and eyes.

- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.

Direcciones Futuras

Researchers should explore the following avenues:

- Biological Activity : Investigate potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Systematically modify the compound to enhance its properties.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-(4-ethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEIZPBCIYZLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)